molecular formula C14H11FN2OS B8284003 4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline

4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline

Cat. No. B8284003
M. Wt: 274.32 g/mol
InChI Key: RLKGZZJGYLSUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C14H11FN2OS and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

IUPAC Name

4-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]aniline

InChI

InChI=1S/C14H11FN2OS/c15-9-1-6-13-12(7-9)17-14(19-13)8-18-11-4-2-10(16)3-5-11/h1-7H,8,16H2

InChI Key

RLKGZZJGYLSUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC3=C(S2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 ml of concentrated hydrochloric acid were carefully added to a solution of 2.33 g of O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol [prepared as described in step (a) above] in 47 ml of ethanol with stirring at room temperature and then 3.63 g of stannous chloride were added in small portions to the resulting mixture. The reaction mixture was then stirred at room temperature for 30 minutes, at the end of which time 3 ml of concentrated hydrochloric acid were added and the mixture was stirred for a further 1.5 hours at room temperature. The reaction mixture was then heated to 50° C. and stirred at this temperature for 4 hours. The reaction mixture was then cooled in an ice-water bath and 10% aqueous sodium hydroxide solution was added to said solution to adjust the pH to 10. The resulting mixture was then extracted with ethyl acetate and the resulting extract was washed consecutively with water and a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure and the resulting residue was recrystallized from a mixed solvent of methylene chloride and hexane to give 1.54 g (yield 73%) of the title compound as a solid having a melting point of 125° to 128° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

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